Cas no 31951-12-9 (4-tert-butyl-3-nitroaniline)
4-tert-butyl-3-nitroaniline Chemical and Physical Properties
Names and Identifiers
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- 3-nitro-4-tert-butylaniline
- 4-tert-butyl-3-nitroaniline
- 4-tert-butyl-3-nitro-aniline
- 1-Amino-4-(1,1-dimethylethyl)-3-nitrobenzene
- 2-Nitro-4-amino-1-tert.-butyl-benzol
- 2-Nitro-4-amino-tert.-butyl-benzol
- 4-(tert-butyl)-3-nitrophenylamine
- 4-amino-2-nitro-t-butylbenzene
- 4-tert-Butyl-3-nitro-anilin
- 4-tert-butyl-3-nitro-phenylamine
- AC1L7T8J
- AC1Q1M7K
- NSC243653
- ST4125139
- STK784050
- SureCN395910
- WT1547
- (4-tert-Butyl-3-nitrophenyl)amine
- 31951-12-9
- EN300-204834
- DTXSID70311478
- Z1255419450
- I11284
- SCHEMBL395910
- AS-59173
- KGBIPCNLIXXUQA-UHFFFAOYSA-N
- A1-10850
- NSC-243653
- AE-562/43099646
- AMY28299
- Benzenamine, 4-(1,1-dimethylethyl)-3-nitro-
- CS-0060874
- AKOS005620173
- 4-(tert-butyl)-3-nitroaniline
- MFCD00087990
- SY286347
- NSC 243653
-
- MDL: MFCD00087990
- Inchi: 1S/C10H14N2O2/c1-10(2,3)8-5-4-7(11)6-9(8)12(13)14/h4-6H,11H2,1-3H3
- InChI Key: KGBIPCNLIXXUQA-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=C(C=CC=1C(C)(C)C)N)=O
Computed Properties
- Exact Mass: 194.10562
- Monoisotopic Mass: 194.105527694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 71.8Ų
Experimental Properties
- Density: 1.140±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 58-59 ºC
- Solubility: Almost insoluble (0.093 g/l) (25 º C),
- PSA: 69.16
4-tert-butyl-3-nitroaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B814343-10mg |
4-tert-butyl-3-nitroaniline |
31951-12-9 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B814343-50mg |
4-tert-butyl-3-nitroaniline |
31951-12-9 | 50mg |
$ 135.00 | 2022-06-06 | ||
| TRC | B814343-100mg |
4-tert-butyl-3-nitroaniline |
31951-12-9 | 100mg |
$ 210.00 | 2022-06-06 | ||
| eNovation Chemicals LLC | D771055-5g |
3-nitro-4-tert-butylaniline |
31951-12-9 | 95% | 5g |
$205 | 2024-06-06 | |
| eNovation Chemicals LLC | D771055-10g |
3-nitro-4-tert-butylaniline |
31951-12-9 | 95% | 10g |
$345 | 2024-06-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1131514-100mg |
4-tert-Butyl-3-nitroaniline |
31951-12-9 | 97% | 100mg |
¥144.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1131514-250mg |
4-tert-Butyl-3-nitroaniline |
31951-12-9 | 97% | 250mg |
¥259.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1131514-1g |
4-tert-Butyl-3-nitroaniline |
31951-12-9 | 97% | 1g |
¥519.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1131514-5g |
4-tert-Butyl-3-nitroaniline |
31951-12-9 | 97% | 5g |
¥1730.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1131514-10g |
4-tert-Butyl-3-nitroaniline |
31951-12-9 | 97% | 10g |
¥3337.00 | 2024-08-02 |
4-tert-butyl-3-nitroaniline Suppliers
4-tert-butyl-3-nitroaniline Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 4-tert-butyl-3-nitroaniline
4-Tert-butyl-3-nitroaniline: A Comprehensive Overview
4-Tert-butyl-3-nitroaniline, also known by its CAS number CAS No 31951-12-9, is a significant compound in the field of organic chemistry. This compound is characterized by its unique structure, which includes a tert-butyl group attached to the para position of an aniline derivative, along with a nitro group at the meta position. The combination of these substituents imparts distinctive chemical properties, making it a valuable compound in various applications.
The synthesis of 4-Tert-butyl-3-nitroaniline involves a series of well-established organic reactions. Typically, the process begins with the nitration of an appropriate aniline derivative, followed by alkylation to introduce the tert-butyl group. Recent advancements in catalytic methods have optimized these steps, enhancing yield and purity. Researchers have also explored alternative routes, such as microwave-assisted synthesis, which has shown promise in reducing reaction times and improving efficiency.
The physical properties of 4-Tert-butyl-3-nitroaniline are well-documented. It exists as a crystalline solid with a melting point of approximately 180°C and is sparingly soluble in common organic solvents like dichloromethane and ethyl acetate. Its UV-vis spectrum reveals strong absorption bands in the visible region, indicative of its conjugated aromatic system. These properties make it suitable for use in dye manufacturing and as an intermediate in pharmaceutical synthesis.
In terms of applications, 4-Tert-butyl-3-nitroaniline has found significant utility in the field of materials science. Recent studies have highlighted its potential as a precursor for advanced polymers and high-performance materials. For instance, researchers have successfully used it to synthesize novel polyurethanes with enhanced thermal stability and mechanical strength. Additionally, its role as an intermediate in drug discovery has been explored, particularly in the development of anti-inflammatory and anticancer agents.
The biological activity of 4-Tert-butyl-3-nitroaniline has been a focal point of recent research efforts. Studies conducted using cell culture models have demonstrated its potential as an inhibitor of certain enzymes involved in inflammatory pathways. Furthermore, preliminary pharmacokinetic studies suggest favorable absorption profiles, making it a promising candidate for further drug development.
In conclusion, 4-Tert-butyl-3-nitroaniline, with its unique chemical structure and versatile properties, continues to be a subject of intense research interest. Its applications span across multiple disciplines, from materials science to pharmacology, underscoring its importance in modern chemistry.
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